molecular formula C19H18F5NO B5328800 1-(3,5-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol

1-(3,5-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol

Cat. No. B5328800
M. Wt: 371.3 g/mol
InChI Key: MQMIWGPBVFVLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol, also known as JNJ-42153605, is a novel compound that has shown potential in various scientific research studies.

Mechanism of Action

The exact mechanism of action of 1-(3,5-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol is not fully understood, but it is believed to act on the GABAergic and glutamatergic systems in the brain. It has been shown to increase GABA release and inhibit glutamate release, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neural plasticity and neuroprotection. It has also been shown to increase the expression of genes involved in synaptic plasticity and neurogenesis.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3,5-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the GABAergic and glutamatergic systems in the brain. However, one limitation is that it has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(3,5-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol. One area of interest is its potential in treating post-traumatic stress disorder (PTSD). It has been shown to reduce fear memory consolidation in animal models, suggesting that it may be useful in treating PTSD. Another area of interest is its potential in treating cognitive deficits associated with aging and neurodegenerative diseases. It has been shown to improve cognitive function in animal models, suggesting that it may have therapeutic potential in these conditions.
Conclusion:
In conclusion, this compound is a novel compound that has shown potential in various scientific research studies. Its synthesis has been optimized to produce high yields and purity of the compound. It has been studied for its potential therapeutic applications, including anxiolytic and antidepressant effects, and reducing drug-seeking behavior. Its mechanism of action is believed to act on the GABAergic and glutamatergic systems in the brain. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 1-(3,5-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol involves the reaction of 3,5-difluorobenzylamine and 3-(trifluoromethyl)benzaldehyde in the presence of a reducing agent. The resulting product is then treated with piperidine to obtain the final compound. The synthesis has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

1-(3,5-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in preclinical models. In addition, it has been studied for its potential in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F5NO/c20-16-8-13(9-17(21)11-16)12-25-6-4-18(26,5-7-25)14-2-1-3-15(10-14)19(22,23)24/h1-3,8-11,26H,4-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMIWGPBVFVLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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